
N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide, commonly known as TFMB, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of benzamide derivatives and has been studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science.
Scientific Research Applications
TFMB has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, TFMB has been investigated for its anticancer, antifungal, and antiviral properties. Studies have shown that TFMB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. TFMB has also been found to possess antifungal activity against various fungal strains. In addition, TFMB has been shown to exhibit antiviral activity against the human immunodeficiency virus (HIV).
In the field of agriculture, TFMB has been studied for its potential use as a herbicide. Studies have shown that TFMB can inhibit the growth of various weed species, making it a promising candidate for the development of new herbicides.
In the field of material science, TFMB has been investigated for its potential use as a precursor for the synthesis of new materials. TFMB can be used as a building block for the synthesis of various polymers and materials with unique properties.
Mechanism of Action
The exact mechanism of action of TFMB is not fully understood. However, studies have suggested that TFMB exerts its biological activity by interacting with specific targets in cells. For example, TFMB has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. TFMB has also been found to interact with specific receptors in cells, leading to the modulation of various cellular signaling pathways.
Biochemical and Physiological Effects:
TFMB has been shown to exert various biochemical and physiological effects. In vitro studies have demonstrated that TFMB can induce apoptosis in cancer cells and inhibit the growth of various fungal strains. TFMB has also been found to possess antiviral activity against HIV. In addition, TFMB has been shown to inhibit the growth of various weed species, making it a promising candidate for the development of new herbicides.
Advantages and Limitations for Lab Experiments
TFMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. TFMB is also stable under various conditions, making it suitable for use in various experiments. However, TFMB has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, TFMB can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of TFMB. One potential direction is the development of new anticancer agents based on TFMB. Researchers can modify the structure of TFMB to improve its potency and selectivity against cancer cells. Another potential direction is the development of new herbicides based on TFMB. Researchers can modify the structure of TFMB to improve its selectivity against weed species and reduce its toxicity to non-target organisms. Finally, TFMB can be used as a building block for the synthesis of new materials with unique properties. Researchers can explore the use of TFMB in the development of new polymers, coatings, and other materials with potential applications in various fields.
Synthesis Methods
The synthesis of TFMB can be achieved through various methods. One of the commonly used methods is the reaction of 2-(trifluoromethyl)benzoyl chloride with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of TFMB with a yield of around 70-80%.
properties
IUPAC Name |
N-(1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3OS/c11-10(12,13)7-4-2-1-3-6(7)8(17)15-9-16-14-5-18-9/h1-5H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBWGKYYGVCRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

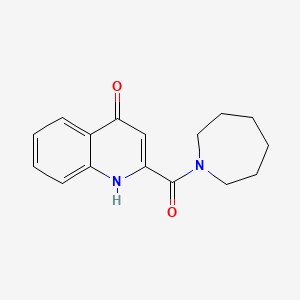
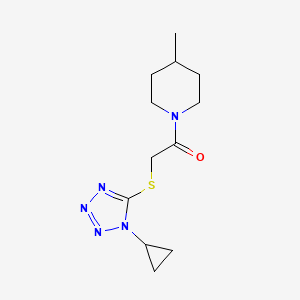
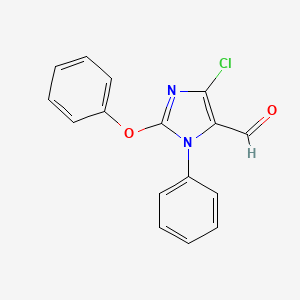
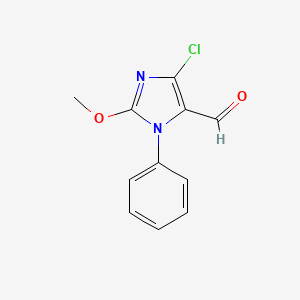
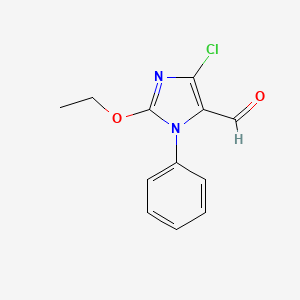
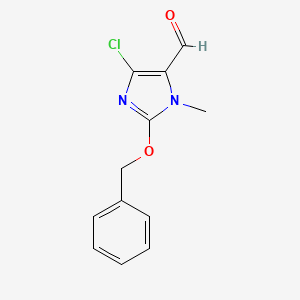
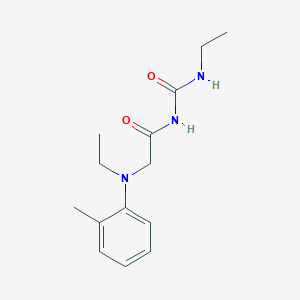
![1-[(5-Chlorothiophen-2-yl)methyl]-4-methylsulfonylpiperazine](/img/structure/B7528771.png)
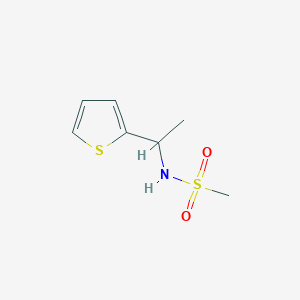
![N-[2-(2-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B7528779.png)
![3-[(5-Chlorothiophen-2-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7528794.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-N-methylacetamide](/img/structure/B7528804.png)
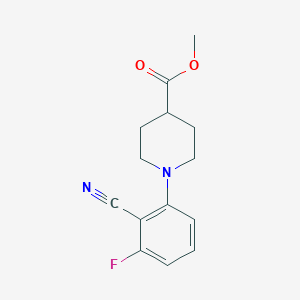
![1-(3-Methoxyphenyl)-3-[(2-methylphenyl)methyl]urea](/img/structure/B7528819.png)